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Abstract
EDP-235 is a potent, orally bioavailable, once-daily antiviral agent specifically designed to

inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3]

Developed by Enanta Pharmaceuticals, EDP-235 has demonstrated significant antiviral activity

in preclinical studies against SARS-CoV-2 and its variants of concern, as well as other

coronaviruses.[1][2][4] This technical guide provides a comprehensive overview of the in vitro

and in vivo antiviral activity of EDP-235, its mechanism of action, and a summary of its clinical

development. Detailed experimental protocols for key assays are also provided to enable

replication and further investigation by the scientific community.

Mechanism of Action
EDP-235 is a competitive inhibitor of the SARS-CoV-2 3CLpro, also known as the main

protease (Mpro).[5] This viral enzyme is essential for the processing of polyproteins translated

from the viral RNA into functional viral proteins. By binding to the active site of 3CLpro, EDP-

235 blocks this proteolytic activity, thereby halting viral replication.[5] Preclinical data indicate

that EDP-235 has a favorable selectivity profile, with a selectivity index of over 300 against a

panel of human proteases.[5]
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Caption: Mechanism of action of EDP-235 in inhibiting SARS-CoV-2 replication.

In Vitro Antiviral Activity
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EDP-235 has demonstrated potent antiviral activity against a broad range of coronaviruses in

various in vitro assays.

Enzymatic Inhibition
In a biochemical fluorescence resonance energy transfer (FRET) assay, EDP-235 potently

inhibited the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 5.8

nM.[6] This potent activity was maintained against 3CLpro from various SARS-CoV-2 variants.

[5]

Cell-Based Antiviral Activity
EDP-235 has shown potent inhibition of SARS-CoV-2 replication in multiple cell-based assays.

Assay Type Cell Line
SARS-CoV-

2 Variant
Endpoint

Potency

(nM)
Reference

Antiviral

Activity
Vero E6 Alpha EC90 11 [7]

Antiviral

Activity
Vero E6 Delta EC90 6.2

Antiviral

Activity
Vero E6 Omicron EC90 5 [7]

Antiviral

Activity

Primary

Human

Airway

Epithelial

Cells

Not Specified EC90 33 [4]

In Vivo Efficacy
The antiviral efficacy of EDP-235 has been evaluated in preclinical animal models of SARS-

CoV-2 infection.

Syrian Hamster Model of COVID-19
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In a Syrian hamster model of COVID-19, EDP-235 demonstrated a significant reduction in viral

load in the lungs and protection from virus-induced lung pathology.[1][2]

Ferret Model of SARS-CoV-2 Transmission
In a ferret model, EDP-235 not only reduced viral replication in infected animals but also

prevented the transmission of SARS-CoV-2 to naive contact ferrets.[1][2]
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Caption: Preclinical evaluation workflow for EDP-235.

Clinical Development
EDP-235 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in

humans.

Phase 1 Study
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A Phase 1 study in healthy volunteers showed that EDP-235 was safe and well-tolerated, with

a pharmacokinetic profile supporting once-daily dosing without the need for a ritonavir boost.[7]

[8]

Phase 2 SPRINT Trial
The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized,

double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with mild or

moderate COVID-19.[9] The trial evaluated two once-daily doses of EDP-235 (200mg and

400mg) for 5 days.[9]

Primary Endpoint: The study met its primary endpoint of safety and tolerability.[9][10]

Secondary Endpoints: While the trial did not meet its key secondary virologic endpoints, a

dose-dependent improvement in symptoms was observed, with the 400mg dose showing a

statistically significant improvement in a subset of symptoms and a shorter time to

improvement in patients treated early.[9][10]
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Caption: Overview of the SPRINT Phase 2 clinical trial design.

Experimental Protocols
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The following are representative, detailed protocols for the key assays used to characterize the

antiviral activity of EDP-235.

SARS-CoV-2 3CLpro FRET Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure

the inhibition of SARS-CoV-2 3CLpro.

Materials:

Recombinant SARS-CoV-2 3CLpro

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)

384-well black assay plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of EDP-235 in assay buffer.

In a 384-well plate, add 5 µL of each EDP-235 dilution.

Add 10 µL of 3CLpro enzyme solution (final concentration ~20 nM) to each well and

incubate for 15 minutes at room temperature.

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~10 µM).

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every

minute for 30 minutes.

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

EDP-235 concentration and fitting the data to a four-parameter logistic equation.
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In Vitro Antiviral Cytopathic Effect (CPE) Assay
This protocol describes a cell-based assay to determine the antiviral activity of EDP-235 by

measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

Vero E6 cells

SARS-CoV-2 virus stock

Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

96-well clear-bottom assay plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate

overnight.

Prepare serial dilutions of EDP-235 in cell culture medium.

Remove the growth medium from the cells and add 100 µL of the EDP-235 dilutions.

In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01

in cell culture medium.

Add 100 µL of the diluted virus to each well (except for the cell control wells).

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

After incubation, assess cell viability using the CellTiter-Glo® assay according to the

manufacturer's instructions.

Measure luminescence using a luminometer.
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Calculate the EC50 value by plotting the percentage of cell viability against the logarithm

of the EDP-235 concentration.

In Vivo Syrian Hamster Model of SARS-CoV-2 Infection
This protocol outlines a general procedure for evaluating the efficacy of an antiviral agent in the

Syrian hamster model.

Animals: 6-8 week old male Syrian hamsters.

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

Procedure:

Acclimatize hamsters for at least 3 days before the experiment.

On day 0, anesthetize the hamsters and intranasally inoculate with 1 x 10^5 PFU of

SARS-CoV-2 in a volume of 100 µL.

Administer EDP-235 or vehicle control orally once daily, starting 4 hours post-infection, for

a specified duration (e.g., 5 days).

Monitor body weight and clinical signs daily.

On specified days post-infection (e.g., day 3 and day 5), euthanize a subset of animals

from each group.

Collect lung tissue for viral load determination by RT-qPCR and for histopathological

analysis.

Homogenize lung tissue and perform plaque assays to quantify infectious virus titers.

Analyze the data to compare viral loads, lung pathology scores, and body weight changes

between the treated and control groups.

In Vivo Ferret Model of SARS-CoV-2 Transmission
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This protocol describes a model to assess the effect of an antiviral on SARS-CoV-2

transmission.

Animals: Young adult ferrets, seronegative for SARS-CoV-2.

Virus: SARS-CoV-2 isolate.

Procedure:

House ferrets individually during the acclimatization period.

On day 0, intranasally inoculate a group of "donor" ferrets with SARS-CoV-2.

Begin treatment of the donor ferrets with EDP-235 or vehicle control at a specified time

post-infection.

On day 1, co-house each donor ferret with a naive "contact" ferret.

Collect nasal washes from all ferrets daily to monitor viral shedding by RT-qPCR and

plaque assay.

Monitor all animals for clinical signs of infection.

After a specified co-housing period (e.g., 7 days), separate the contact ferrets and

continue to monitor for viral shedding and seroconversion.

Analyze the data to determine the transmission rate in the treated versus the control

group.

Conclusion
EDP-235 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent in

vitro activity against SARS-CoV-2 and its variants, coupled with its efficacy in preclinical models

of infection and transmission, underscores its potential as a valuable therapeutic option. While

the Phase 2 SPRINT trial did not meet its virologic endpoints, the observed improvement in

clinical symptoms warrants further investigation. The data and protocols presented in this guide

provide a comprehensive resource for the scientific community to further explore the antiviral

properties of EDP-235 and similar 3CLpro inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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